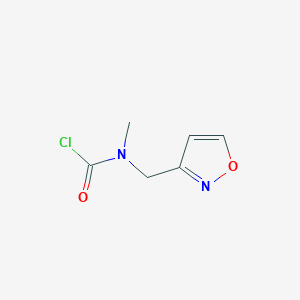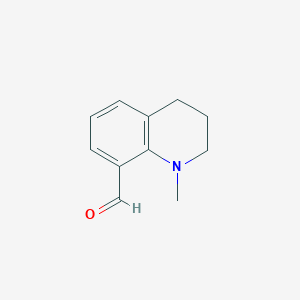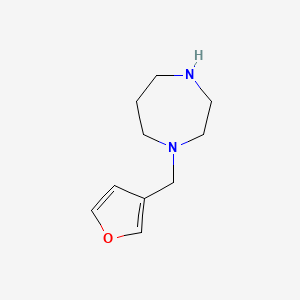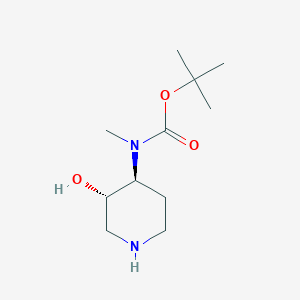
N-(3-isoxazolylmethyl)-N-methylCarbamic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isoxazolylmethyl)-N-methylCarbamic chloride is a chemical compound that features an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isoxazolylmethyl)-N-methylCarbamic chloride typically involves the reaction of isoxazole derivatives with methylamine and phosgene. The process begins with the preparation of the isoxazole derivative, which can be achieved through various methods such as cycloaddition reactions or metalation reactions. Once the isoxazole derivative is obtained, it is reacted with methylamine to form the corresponding N-methyl isoxazole derivative. This intermediate is then treated with phosgene to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product .
化学反应分析
Types of Reactions
N-(3-isoxazolylmethyl)-N-methylCarbamic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
科学研究应用
N-(3-isoxazolylmethyl)-N-methylCarbamic chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, and in materials science for developing new materials with unique properties
作用机制
The mechanism of action of N-(3-isoxazolylmethyl)-N-methylCarbamic chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-(3-isoxazolyl)-2-methyl-3-furamide
- 3,5-disubstituted isoxazoles
- Tetrazolyl analogues of 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid
Uniqueness
N-(3-isoxazolylmethyl)-N-methylCarbamic chloride is unique due to its specific structural features, such as the presence of the isoxazole ring and the carbamic chloride group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C6H7ClN2O2 |
|---|---|
分子量 |
174.58 g/mol |
IUPAC 名称 |
N-methyl-N-(1,2-oxazol-3-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C6H7ClN2O2/c1-9(6(7)10)4-5-2-3-11-8-5/h2-3H,4H2,1H3 |
InChI 键 |
HSTKXJMJQJAWBY-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=NOC=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid](/img/structure/B13333703.png)





![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13333732.png)


![(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13333747.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13333755.png)


![Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13333780.png)
